2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole
Overview
Description
Molecular Structure Analysis
The molecular structure of Triclosan, a similar compound, has been analyzed . It has a molecular weight of 289.54 g/mol and its chemical formula is C12H7Cl3O2 .Chemical Reactions Analysis
Triclosan can undergo various reactions in the environment. It can be transformed into potentially more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers after chlorination, methyl triclosan after biological methylation, and chlorinated dibenzodioxins after photooxidation .Physical and Chemical Properties Analysis
Triclosan is a white solid with a density of 1.49 g/cm³. It has a melting point of 55–57 °C and a boiling point of 120 °C .Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole, also known as Triclosan, is bacteria. It is a broad-spectrum antibacterial and antifungal agent . It is effective against different microorganisms and is included in many contemporary consumer and personal health-care products .
Mode of Action
At high concentrations, Triclosan acts as a biocide with multiple cytoplasmic and membrane targets . At the lower concentrations seen in commercial products, triclosan appears bacteriostatic, and it targets bacteria primarily by inhibiting fatty acid synthesis . This inhibition disrupts the lipid bilayer of the bacterial cell membrane, leading to cell death .
Biochemical Pathways
Triclosan’s mode of action primarily affects the fatty acid synthesis pathway in bacteria . By inhibiting this pathway, Triclosan prevents the bacteria from producing the lipids necessary for the formation and maintenance of cell membranes. This disruption in the biochemical pathway leads to the death of the bacterial cells .
Pharmacokinetics
Due to its high hydrophobicity, triclosan can accumulate in fatty tissues and has been found in fish and human samples (urine, breast milk, and serum) .
Result of Action
The result of Triclosan’s action is the death of bacterial cells. By inhibiting fatty acid synthesis, Triclosan disrupts the integrity of the bacterial cell membrane, leading to cell death . This makes Triclosan an effective antimicrobial agent in various consumer and personal health-care products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Triclosan. For instance, Triclosan is photo-unstable and reactive towards chlorine and ozone . As a consequence, it can be transformed into potentially more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers after chlorination, methyl triclosan after biological methylation, and chlorinated dibenzodioxins after photooxidation . Furthermore, the excessive use of Triclosan is suspected to increase the risk of emergence of Triclosan-resistant bacteria and the selection of resistant strains .
Properties
IUPAC Name |
2-chloro-5-[(2,4-dichlorophenoxy)methyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NOS/c11-6-1-2-9(8(12)3-6)15-5-7-4-14-10(13)16-7/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMMZPZSMPPWJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CN=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236662 | |
Record name | 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339018-27-8 | |
Record name | 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339018-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-[(2,4-dichlorophenoxy)methyl]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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